molecular formula C8H13N B13570582 1-Isocyano-2-methylcyclohexane

1-Isocyano-2-methylcyclohexane

Cat. No.: B13570582
M. Wt: 123.20 g/mol
InChI Key: PVTKDRMRAYXRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isocyano-2-methylcyclohexane is a volatile organic isocyanide of significant value in synthetic and medicinal chemistry research. Isocyanides are stable compounds featuring a formally divalent carbon atom, which makes them exceptionally versatile building blocks for constructing complex molecular architectures . This compound serves as a crucial reactant in numerous multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which are powerful tools for the efficient and rapid generation of diverse chemical libraries . These libraries are essential for exploring structure-activity relationships (SAR) and discovering novel bioactive compounds with potential activity against various diseases . Furthermore, the isocyano group acts as an electron-rich ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and materials science . It is important to note that, like many volatile isocyanides, this compound is characterized by a powerful and unpleasant odor, and standard safety precautions for chemical handling should be followed . While some isocyanides exhibit low mammalian toxicity, a comprehensive safety profile for this specific compound should be established by the researcher . This compound is supplied For Research Use Only. It is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

1-isocyano-2-methylcyclohexane

InChI

InChI=1S/C8H13N/c1-7-5-3-4-6-8(7)9-2/h7-8H,3-6H2,1H3

InChI Key

PVTKDRMRAYXRAD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1[N+]#[C-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Isocyano 2 Methylcyclohexane

Fundamental Reactivity Patterns of the Isocyano Group

The isocyano group is isoelectronic with carbon monoxide but displays distinct reactivity. acs.org Its structure is best represented by two resonance forms, one with a triple bond and another with a double bond between the nitrogen and carbon atoms. scienceinfo.com This dual representation helps to explain its ability to react with both electrophiles and nucleophiles at the terminal carbon. nih.govstackexchange.com

The terminal carbon of the isocyano group possesses a lone pair of electrons, rendering it nucleophilic. However, isocyanides are generally considered weak nucleophiles. researchgate.net Kinetic studies on the reactions of various isocyanides with benzhydrylium ions have quantified their nucleophilicity, showing them to be approximately 10 orders of magnitude less reactive than the cyanide ion. researchgate.net Their nucleophilic strength is comparable to that of allylsilanes and silyl (B83357) enol ethers. researchgate.net

A significant finding from these studies is the marked difference in nucleophilicity between aliphatic and aromatic isocyanides. acs.org Aliphatic isocyanides, such as 1-isocyano-2-methylcyclohexane, are considerably more nucleophilic than their aromatic counterparts. acs.org Within aliphatic isocyanides, tertiary structures exhibit the highest nucleophilicity. acs.org This difference in reactivity can be exploited for chemoselective transformations in molecules containing multiple isocyano groups. acs.org

Table 1: Comparative Nucleophilicity (N) of Various Isocyanides

CompoundNucleophilicity Parameter (N)Class
tert-Butyl isocyanide5.51Aliphatic (tertiary)
Cyclohexyl isocyanide 5.11 Aliphatic (secondary)
Benzyl isocyanide4.75Aliphatic (primary)
Phenyl isocyanide< 4.5Aromatic
Tosylmethyl isocyanide (TosMIC)-0.14α-sulfonyl

Data derived from kinetic studies of reactions with benzhydrylium ions. researchgate.net

While the isocyano carbon can act as a nucleophile, the group's reactivity towards electrophiles often requires activation. acs.org In the presence of protons or other Lewis acids, the isocyanide is activated, making the terminal carbon more susceptible to attack by nucleophiles. acs.org This activation is crucial for many reactions, including multicomponent reactions like the Passerini and Ugi reactions. acs.orgnih.gov The reaction with amines, for instance, typically requires catalytic activation by a metal and elevated temperatures. acs.org Metal coordination significantly increases the reactivity of the isocyano group, making it a valuable strategy in designing specific inhibitors for metalloproteins. acs.org

This dual reactivity allows isocyanides to react with both nucleophiles and electrophiles at the same carbon site, a unique feature among functional groups. acs.orgnih.gov

The carbene-like nature of the isocyanide carbon enables it to undergo α-addition reactions, where it simultaneously adds to both an electrophile and a nucleophile. stackexchange.comnih.gov This process is central to the utility of isocyanides in multicomponent reactions. acs.org The negatively charged carbon atom first attacks an electrophile, forming an intermediate. The positive charge on the nitrogen in this intermediate is then neutralized by the addition of a nucleophile to the same carbon atom. stackexchange.com This unique α-addition capability is a key distinction from the isomeric nitrile group, which does not typically undergo such reactions. stackexchange.com This reactivity has been harnessed in the synthesis of a wide variety of nitrogen-containing heterocycles and peptidomimetics. nih.gov

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry. acs.orgwustl.edu Isocyanide-based multicomponent reactions (IMCRs) are particularly versatile due to the unique reactivity of the isocyano group, their tolerance of various functional groups, and the high levels of selectivity often achieved. acs.org this compound, as a sterically hindered aliphatic isocyanide, is an excellent component for these reactions, leading to complex molecular scaffolds.

The Ugi four-component reaction (U-4CR) is one of the most significant IMCRs, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgbeilstein-journals.org The reaction is highly efficient and atom-economical, losing only a molecule of water. wikipedia.org It is generally favored in polar protic solvents like methanol (B129727) or ethanol. beilstein-journals.org

The mechanism begins with the formation of an imine from the amine and carbonyl component. wikipedia.orgbeilstein-journals.org The isocyanide then undergoes nucleophilic addition to the protonated imine (iminium ion), forming a nitrilium ion intermediate. wikipedia.orgbeilstein-journals.org This intermediate is subsequently trapped by the carboxylate anion, and the resulting adduct undergoes an irreversible Mumm rearrangement to yield the final bis-amide product. wikipedia.orgbeilstein-journals.org The Mumm rearrangement is the driving force for the entire reaction sequence. wikipedia.org

When this compound is used in the Ugi reaction, it introduces a bulky, lipophilic substituent that can be valuable in medicinal chemistry for creating peptidomimetics. nih.gov

Table 2: Representative Ugi Reaction with this compound

Carbonyl ComponentAmineCarboxylic AcidIsocyanideProduct (α-Acylamino Amide)
BenzaldehydeBenzylamineAcetic AcidThis compoundN-(2-Methylcyclohexyl)-2-(acetyl(benzyl)amino)-2-phenylacetamide
AcetoneAnilineBenzoic AcidThis compoundN-(2-Methylcyclohexyl)-2-(benzamido)-2-methyl-N-phenylpropanamide
CyclohexanonePiperidinePropionic AcidThis compound1-(N-(2-Methylcyclohexyl)propanamido)-N-(piperidin-1-yl)cyclohexane-1-carboxamide

This table illustrates the potential scope and products of the Ugi reaction incorporating this compound.

The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgmdpi.comchemistnotes.com This reaction is highly efficient, particularly when run at high concentrations in aprotic solvents. beilstein-journals.orgwikipedia.orgorganic-chemistry.org

Two primary mechanisms have been proposed, depending on the solvent. wikipedia.orgchemistnotes.com

Concerted Mechanism: In aprotic, non-polar solvents, the reaction is thought to proceed through a concerted, trimolecular pathway. wikipedia.orgorganic-chemistry.org Hydrogen bonding between the carboxylic acid and the carbonyl compound is believed to facilitate a cyclic transition state where the isocyanide adds across the carbonyl group and the carboxylic acid. beilstein-journals.orgorganic-chemistry.org This leads to an imidate intermediate which then undergoes a Mumm rearrangement to form the final product. wikipedia.org

Ionic Mechanism: In polar solvents, an ionic pathway is favored. wikipedia.orgchemistnotes.com The carbonyl group is first protonated by the carboxylic acid. The isocyanide then adds as a nucleophile to the activated carbonyl carbon, forming a nitrilium ion intermediate. wikipedia.orgmdpi.com This intermediate is subsequently attacked by the carboxylate anion, followed by acyl transfer to yield the α-acyloxy amide. wikipedia.orgchemistnotes.com

The use of this compound in the Passerini reaction allows for the synthesis of complex ester-amide structures with a defined stereochemical and conformational element provided by the substituted cyclohexane (B81311) ring.

Table 3: Representative Passerini Reaction with this compound

Carbonyl ComponentCarboxylic AcidIsocyanideProduct (α-Acyloxy Amide)
FormaldehydeAcetic AcidThis compound1-((2-Methylcyclohexyl)amino)-1-oxopropan-2-yl acetate
IsobutyraldehydeBenzoic AcidThis compound1-((2-Methylcyclohexyl)amino)-2-methyl-1-oxopropan-2-yl benzoate
AcetophenoneFormic AcidThis compound2-((2-Methylcyclohexyl)amino)-2-oxo-1-phenylethyl formate (B1220265)

This table illustrates the potential scope and products of the Passerini reaction incorporating this compound.

Groebke-Blackburn-Bienaymé (GBB) Reaction Applications

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction (MCR) for the synthesis of fused 3-aminoimidazoles, such as imidazo[1,2-a]pyridines. nih.govbeilstein-journals.orgnih.govnih.gov This reaction typically involves an aldehyde, an amidine (like 2-aminopyridine), and an isocyanide. Given its structure, this compound is expected to be a viable isocyanide component in the GBB reaction.

The mechanism of the GBB reaction involves the initial formation of an imine from the aldehyde and the amidine. The isocyanide then undergoes a formal [4+1] cycloaddition with the iminium species, followed by a prototropic shift to yield the final aromatic product. The use of a chiral isocyanide, such as this compound, would likely introduce a stereocenter into the product, potentially allowing for diastereoselective synthesis. The stereochemical outcome would be influenced by the facial selectivity of the isocyanide's approach to the iminium intermediate.

Studies on the GBB reaction with other bulky aliphatic isocyanides, like cyclohexyl isocyanide, have demonstrated their successful application in generating diverse libraries of imidazo-fused heterocycles. researchgate.netsigmaaldrich.com For instance, the reaction of cyclohexyl isocyanide with various aldehydes and 2-aminopyridines proceeds efficiently to give the corresponding 3-(cyclohexylamino)imidazo[1,2-a]pyridines. sigmaaldrich.com

Table 1: Representative Examples of the Groebke-Blackburn-Bienaymé Reaction with Cyclohexyl Isocyanide This table is illustrative and based on reactions with cyclohexyl isocyanide, as specific data for this compound is not available.

AldehydeAmidineIsocyanideProductYield (%)
Benzaldehyde2-AminopyridineCyclohexyl isocyanide3-(Cyclohexylamino)-2-phenylimidazo[1,2-a]pyridineHigh
4-Chlorobenzaldehyde2-Aminopyridine-3-carboxylic acidCyclohexyl isocyanide3-(Cyclohexylamino)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acidGood
4-Methoxybenzaldehyde2-AminopyrimidineCyclohexyl isocyanide3-(Cyclohexylamino)-2-(4-methoxyphenyl)imidazo[1,2-b]pyrimidineModerate

Emerging MCR Strategies with Isocyanides

The field of isocyanide-based multicomponent reactions (IMCRs) is continually expanding beyond the classical Ugi and Passerini reactions. nih.govfrontiersin.orgnih.govresearchgate.net These emerging strategies often aim to increase molecular complexity and diversity in a single synthetic step. It is anticipated that this compound could be a valuable building block in these novel MCRs.

One area of development is the combination of MCRs with subsequent cyclization reactions. For example, the products of an Ugi reaction can be designed to undergo a post-condensation cyclization to form complex heterocyclic scaffolds. The chiral nature of this compound could be exploited in such tandem reactions to control the stereochemistry of the final products.

Another emerging trend is the use of new reaction partners in MCRs. For instance, the inclusion of convertible isocyanides allows for the cleavage of the isocyanide-derived group after the MCR, revealing a primary amine that can be further functionalized. While this compound is not a convertible isocyanide in the traditional sense, its application in novel MCRs that generate scaffolds with multiple points for diversification is highly probable.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a wide array of transformations for isocyanides, including insertion reactions and cross-coupling processes. rsc.org The unique electronic properties of the isocyanide carbon make it an excellent ligand for transition metals and a versatile C1 building block.

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone of modern organic synthesis, and numerous palladium-catalyzed reactions involving isocyanides have been developed. nih.govlibretexts.orglibretexts.orgnobelprize.orgacs.org A key reaction is the migratory insertion of an isocyanide into a palladium-carbon bond. mdpi.comvu.nlorganic-chemistry.orgresearchgate.net This step is central to many cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds.

For this compound, a typical palladium-catalyzed cross-coupling reaction would involve the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by the insertion of the isocyanide into the resulting Pd(II)-carbon bond. The subsequent reductive elimination would yield an imine product. The steric bulk of the 2-methylcyclohexyl group might influence the rate and efficiency of the insertion step.

Table 2: Illustrative Palladium-Catalyzed Isocyanide Insertion Reactions with Cyclohexyl Isocyanide This table presents examples with cyclohexyl isocyanide to illustrate the potential reactivity of this compound.

Aryl HalideIsocyanideCoupling PartnerProduct Type
IodobenzeneCyclohexyl isocyanidePhenylboronic acidN-Cyclohexylbenzimidoylbenzene
BromobenzeneCyclohexyl isocyanideTerminal alkyneα,β-Alkynyl imine
2-BromoiodobenzeneCyclohexyl isocyanideIntramolecular nucleophileHeterocyclic imine

Gold- and Silver-Catalyzed Reactions

Gold and silver catalysts, known for their carbophilicity, are effective in activating the isocyanide group towards nucleophilic attack. beilstein-journals.orgfrontiersin.orgawuahlab.comnih.gov Gold(I) complexes, in particular, can catalyze a variety of cyclization and addition reactions involving isocyanides. While specific examples with this compound are not documented, reactions with other isocyanides provide insight into its potential reactivity. For instance, gold-catalyzed reactions of isocyanides with amines and amine N-oxides can produce ureas. researchgate.net

Silver catalysts are also employed in various isocyanide transformations, including cycloadditions and cross-coupling reactions. nih.govresearchgate.netnih.govrsc.org Silver salts can promote the [3+2] cycloaddition of isocyanides with various partners to form five-membered heterocycles. A silver-catalyzed radical coupling of isocyanides with active methylene (B1212753) compounds has also been reported. nih.gov

Other Metal-Catalyzed Transformations

Other transition metals, including copper, nickel, and rhodium, also catalyze a range of reactions with isocyanides. Copper catalysts are often used in conjunction with palladium in Sonogashira-type couplings involving isocyanides. Nickel catalysts have been shown to be effective in the synthesis of heterocycles via isocyanide insertion. vu.nl Iron complexes have also been studied for isocyanide insertion reactions. electronicsandbooks.com The reactivity of this compound with these metal catalysts would likely parallel that of other bulky aliphatic isocyanides, leading to a variety of nitrogen-containing products.

Radical and Photochemical Transformations Involving Isocyanides

The isocyano group can participate in radical and photochemical reactions, offering alternative pathways for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

In radical reactions, an alkyl or aryl radical can add to the isocyanide carbon to form an imidoyl radical. This intermediate can then undergo further reactions, such as cyclization or hydrogen abstraction, to form the final product. For this compound, the generation of an imidoyl radical could be a key step in the synthesis of complex nitrogen-containing molecules.

Photochemical reactions of isocyanides can be initiated by direct excitation or through the use of a photosensitizer. nih.govrsc.orgresearchgate.net These reactions can lead to a variety of products, including rearranged isomers and addition products. The photochemical behavior of this compound would depend on its absorption properties and the specific reaction conditions. Visible-light photocatalysis has emerged as a powerful tool for isocyanide functionalization, enabling reactions under mild conditions. nih.gov

Lack of Specific Research Data Precludes Detailed Analysis of this compound Reactivity

Despite a comprehensive search of available scientific literature, detailed experimental and computational data specifically concerning the chemical reactivity and mechanistic investigations of this compound remains elusive. Consequently, a thorough analysis of its stereochemical outcomes, diastereocontrol in isocyanide reactions, and mechanistic elucidation of key transformations, as requested, cannot be provided at this time.

General principles of isocyanide chemistry, particularly in the context of multicomponent reactions like the Passerini and Ugi reactions, suggest that the stereochemistry of this compound would play a crucial role in influencing the diastereoselectivity of the products. The cis and trans isomers of this compound, arising from the relative orientation of the isocyano and methyl groups on the cyclohexane ring, would present different steric environments, thereby directing the approach of incoming reagents. However, without specific studies on this molecule, any discussion on stereochemical outcomes would be purely speculative.

Similarly, a detailed mechanistic elucidation, including transition state analysis and reaction profiles, requires specific computational or experimental studies. While theoretical studies on related compounds, such as cyclohexyl isocyanide, have been conducted, these findings cannot be directly extrapolated to this compound due to the potential influence of the methyl group on the conformational preferences of the cyclohexane ring and the electronic properties of the isocyanide functional group.

The absence of dedicated research on this compound in the public domain prevents the construction of the requested detailed article and data tables. Further experimental and computational research is necessary to elucidate the specific chemical reactivity and mechanistic pathways of this particular compound.

Advanced Spectroscopic and Structural Elucidation of 1 Isocyano 2 Methylcyclohexane and Its Derivatives

Conformational Analysis via Multi-Dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the conformational analysis of substituted cyclohexanes. For 1-isocyano-2-methylcyclohexane, the cyclohexane (B81311) ring primarily adopts a chair conformation to minimize angular and torsional strain. The relative orientation of the methyl and isocyano groups (cis or trans) determines the energetic preference for axial versus equatorial positions, which can be elucidated through various NMR experiments.

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for mapping the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). For this compound, COSY spectra would map the entire spin system of the cyclohexane ring, showing correlations between adjacent protons (H1-H2, H2-H3, etc.) and between the methyl protons and the H2 proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. This is particularly powerful for distinguishing between diastereomers and determining conformational preferences. For the cis isomer, a strong NOE correlation would be expected between the axial methyl protons and the axial proton at C1 in the diequatorial conformer. Conversely, for the trans isomer, an NOE between the methyl protons and the H1 proton would indicate their spatial closeness, helping to assign the dominant chair conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for trans-1-Isocyano-2-methylcyclohexane (diaxial conformer less stable)

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (from H)Key NOESY Correlations (from H)
1 (CH-NC)58.53.4 (axial)C2, C6, C(NC)H3ax, H5ax
2 (CH-CH₃)36.21.6 (axial)C1, C3, C(CH₃)H4ax, H6ax, CH₃(eq)
331.01.8 (eq), 1.2 (ax)C1, C2, C4, C5H1ax, H2ax, H4ax, H5ax
425.81.7 (eq), 1.1 (ax)C2, C3, C5, C6H2ax, H3ax, H5ax, H6ax
526.11.7 (eq), 1.1 (ax)C1, C3, C4, C6H1ax, H3ax, H4ax, H6ax
634.51.9 (eq), 1.3 (ax)C1, C2, C4, C5H2ax, H4ax, H5ax
CH₃18.00.9 (equatorial)C1, C2H2ax
-N≡C158.0---

Substituted cyclohexanes undergo a dynamic process known as chair-chair ring inversion, where axial substituents become equatorial and vice versa. The rate of this inversion can be studied using variable-temperature (dynamic) NMR.

For trans-1-isocyano-2-methylcyclohexane, the two chair conformers (diequatorial and diaxial) have different energies. The diequatorial conformer is significantly more stable. For the cis isomer, ring inversion interconverts two conformers of different energies (one with axial-NC/equatorial-CH₃ and the other with equatorial-NC/axial-CH₃), and the equilibrium position depends on the relative conformational energies (A-values) of the two substituents.

By cooling a sample in the NMR spectrometer, the rate of ring inversion can be slowed. At a sufficiently low temperature (the slow-exchange limit), separate signals for the axial and equatorial protons of each conformer can be observed. As the temperature is raised, these signals broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and then sharpen into a time-averaged signal at higher temperatures. The energy barrier (ΔG‡) for the ring inversion can be calculated from the coalescence temperature and the frequency separation of the signals in the slow-exchange regime. For substituted cyclohexanes, these barriers are typically in the range of 10-11 kcal/mol.

Rotation around the C1-N bond of the isocyanide group is another potential dynamic process. However, the energy barrier for this rotation is generally low, and its effects are not typically observed on the NMR timescale at accessible temperatures, unless significant steric hindrance is present.

Table 2: Hypothetical Thermodynamic Parameters for Ring Inversion of cis-1-Isocyano-2-methylcyclohexane

ParameterValueDescription
ΔG‡ (kcal/mol)10.5Gibbs free energy of activation for the chair-chair interconversion.
Tc (K)220Coalescence temperature for selected ring protons.
K_eq4.5Equilibrium constant at 298 K, favoring the equatorial-NC/axial-CH₃ conformer.
ΔG° (kcal/mol)-0.89Standard Gibbs free energy difference between the two chair conformers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Conformational Preferences

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and can provide subtle information about molecular conformation.

The most characteristic vibrational signature in this compound is the isocyanide (-N≡C) stretching mode. This vibration gives rise to a strong, sharp absorption band in the IR spectrum, typically in the range of 2110-2165 cm⁻¹. Its corresponding signal in the Raman spectrum is also typically strong. The exact frequency of the -N≡C stretch is sensitive to the electronic environment. It is plausible that the frequency would differ slightly between conformers where the isocyanide group is in an axial versus an equatorial position due to minor differences in hyperconjugation and steric interactions.

Other key vibrational bands include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups of the cyclohexane ring are observed in the 2850-3000 cm⁻¹ region.

C-H Bending: Scissoring and rocking

Computational and Theoretical Investigations of 1 Isocyano 2 Methylcyclohexane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in 1-isocyano-2-methylcyclohexane. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide detailed insights into the molecule's properties.

The isocyanide group (-N≡C) is a key feature of this molecule. Its electronic structure is characterized by a triple bond between the nitrogen and carbon atoms, with a lone pair of electrons on the carbon. This electronic configuration makes the isocyanide carbon a good σ-donor and a π-acceptor in interactions with other species, particularly transition metals. Quantum chemical calculations can quantify the molecular orbitals involved in this bonding, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

For this compound, these calculations would also elucidate the electronic effects of the methyl group and the cyclohexane (B81311) ring on the isocyanide functionality. The electron-donating nature of the methyl group, for instance, would be expected to influence the electron density on the isocyanide group, which can be quantified through population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis.

Table 1: Representative Data from a Hypothetical DFT Calculation on this compound

PropertyCalculated Value
C-N Bond Length (Isocyanide)~1.17 Å
N≡C Bond Length (Isocyanide)~1.19 Å
C-N≡C Bond Angle~178°
Dipole Moment~3.5 D
HOMO Energy-6.8 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap8.0 eV

Note: These are hypothetical values based on typical DFT calculations for similar molecules and are for illustrative purposes only.

Conformational Analysis using Molecular Mechanics and Quantum Methods

Conformational analysis of this molecule can be performed using both molecular mechanics (MM) and quantum mechanical (QM) methods. MM methods, such as MMFF94 or UFF, are computationally less expensive and are suitable for exploring the potential energy surface to identify various stable conformers. These methods calculate the steric energy of the molecule based on bond lengths, bond angles, and torsional angles.

For this compound, there are two stereoisomers to consider: cis and trans. For each of these, ring flipping results in different chair conformations with the substituents in either axial or equatorial positions.

In the trans isomer, the most stable conformation would have both the isocyano and methyl groups in equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.

In the cis isomer, one group must be axial while the other is equatorial. The bulkier group will preferentially occupy the equatorial position to minimize steric strain. The relative steric bulk of the isocyano and methyl groups would determine the preferred conformation.

Quantum mechanical methods, such as DFT, can then be used to perform geometry optimizations and frequency calculations on the low-energy conformers identified by MM to obtain more accurate energy differences and thermodynamic properties.

Table 2: Hypothetical Relative Energies of this compound Conformers

IsomerConformationRelative Energy (kcal/mol)
transdiequatorial0.00
transdiaxial+5.5
cisisocyano (eq), methyl (ax)+1.8
cisisocyano (ax), methyl (eq)+2.1

Note: These are estimated values based on A-values for similar substituents on a cyclohexane ring and are for illustrative purposes.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for predicting reaction mechanisms and analyzing transition states. For this compound, several types of reactions can be investigated. The isocyanide group is known to undergo various reactions, including:

α-addition reactions: The carbene-like character of the isocyanide carbon allows it to react with various electrophiles and nucleophiles.

Cycloaddition reactions: Isocyanides can participate in [4+1] and other cycloaddition reactions.

Coordination to metal centers: As mentioned, isocyanides are excellent ligands for transition metals.

Computational methods can be used to model the potential energy surfaces of these reactions. By locating the transition state structures and calculating the activation energies, the feasibility and selectivity of different reaction pathways can be predicted. For example, the mechanism of the Passerini or Ugi reactions, which involve isocyanides, could be computationally explored with this compound as a substrate.

Transition state theory, combined with the calculated activation energies, allows for the prediction of reaction rate constants. Isotopic labeling studies can also be simulated computationally to further validate the predicted mechanisms.

Prediction and Validation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which can be used to validate theoretical models against experimental data. For this compound, the following spectroscopic properties are of particular interest:

Infrared (IR) Spectroscopy: The stretching frequency of the N≡C bond in isocyanides is a characteristic feature in their IR spectra, typically appearing in the range of 2100-2200 cm⁻¹. Computational frequency calculations can predict this and other vibrational modes of the molecule. The calculated frequencies are often scaled to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These calculations are highly sensitive to the molecular geometry, making them a good tool for conformational analysis. The predicted chemical shifts for the different conformers can be compared to experimental spectra to determine the dominant conformation in solution.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
IRν(N≡C)~2145 cm⁻¹
¹³C NMRIsocyanide Carbon~155 ppm
¹H NMRProton on C1~3.2 ppm

Note: These are hypothetical values based on typical ranges for the respective functional groups and are for illustrative purposes only.

Ligand Field Theory and Computational Studies of Metal Complexes with Isocyanides

Isocyanides are important ligands in coordination chemistry, and their complexes with transition metals have been extensively studied. Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of these complexes. wikipedia.org

When this compound acts as a ligand, it uses the lone pair on the isocyanide carbon to form a σ-bond with the metal center. Additionally, it can accept electron density from the metal's d-orbitals into the π* orbitals of the C≡N bond, a phenomenon known as π-backbonding. The extent of σ-donation and π-backbonding determines the strength of the metal-ligand bond and influences the properties of the complex.

Computational methods, particularly DFT, are widely used to study these metal complexes. These calculations can provide detailed information about:

Bonding: The nature of the metal-ligand bond can be analyzed using techniques like the Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analyses.

Electronic Structure: The calculations can determine the energies of the d-orbitals of the metal center, which are split by the ligand field. This allows for the prediction of the complex's magnetic properties (high-spin vs. low-spin) and electronic spectra (d-d transitions).

Spectroscopic Properties: The vibrational frequency of the N≡C bond is sensitive to the extent of π-backbonding. In a metal complex, this frequency typically shifts compared to the free ligand, and this shift can be predicted computationally.

The steric bulk of the 2-methylcyclohexyl group in this compound would also play a significant role in the coordination chemistry of its metal complexes, influencing the coordination number and geometry.

Applications of 1 Isocyano 2 Methylcyclohexane in Chemical Synthesis and Materials Science

Use as a Versatile Building Block for Complex Organic Molecules

Organic building blocks are fundamental molecular units used for the construction of more complex compounds. boronmolecular.com They typically contain specific functional groups that allow them to be integrated into larger structures through reliable chemical reactions. boronmolecular.comalfa-chemistry.com In medicinal chemistry and materials science, the use of such building blocks is a core strategy for the efficient and modular synthesis of target molecules. alfa-chemistry.comyoutube.com 1-Isocyano-2-methylcyclohexane, with its reactive isocyanide functional group and defined stereochemistry, fits the profile of a specialized building block for creating intricate molecular architectures.

Isocyanides are well-established precursors for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govsciencescholar.usnih.gov The high reactivity of the isocyanide group allows it to participate in various cyclization reactions, particularly multicomponent reactions (MCRs) like the Ugi and Passerini reactions. nih.govscripps.edu These reactions are highly efficient, combining three or more reactants in a single step to generate molecular diversity. nih.gov

When reactants with multiple nucleophilic groups are used in isocyanide-based MCRs, the reactive nitrilium intermediate can be trapped by an intramolecular nucleophilic attack, leading to the formation of diverse heterocyclic rings. nih.gov For instance, using 1,2-diaminobenzenes in such reactions can yield quinoxalinones, a scaffold found in compounds with applications as antidiabetic and antiretroviral agents. nih.gov The use of this compound in these transformations would introduce the chiral 2-methylcyclohexyl moiety into the final heterocyclic product, providing a route to enantiomerically enriched complex molecules.

Table 1: Examples of Isocyanide-Based Reactions for Heterocycle Synthesis

Reaction TypeKey ReactantsResulting Heterocycle Example
Ugi four-component reaction (U-4CR)Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acidα-acylamino carboxamide derivatives
Passerini three-component reactionIsocyanide, Aldehyde/Ketone, Carboxylic Acidα-acyloxy carboxamide derivatives
Nitrilium Trapping MCRIsocyanide, Imine, Bisfunctional Reactant (e.g., diamine)Substituted Quinoxalinones, Piperazin-2-ones

This table represents general reaction types where this compound could serve as the isocyanide component.

Peptidomimetics are molecules designed to mimic natural peptides, often with improved stability against enzymatic degradation and better bioavailability. nih.gov The synthesis of peptidomimetics and analogues of natural products frequently employs isocyanide-based reactions to modify or replace peptide bonds. nih.gov The incorporation of N-alkylated groups, a common feature in many natural peptides, can be mimicked or achieved using isocyanide chemistry, which can influence the conformation and biological activity of the resulting molecule. nih.gov

The chiral nature of this compound makes it a potentially useful building block in the total synthesis of natural products, where precise control of stereochemistry is paramount. elsevierpure.comnih.govrsc.org Highly functionalized isocyanides, especially those with existing stereogenic centers, are valuable reagents for constructing complex and pharmacologically active compounds. researchgate.net

Development of Chiral Auxiliaries and Ligands Based on this compound

A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com The effectiveness of a chiral auxiliary relies on its ability to create a sterically and electronically biased environment that favors the formation of one diastereomer over another. york.ac.uk

Given its rigid cyclohexane (B81311) ring and the defined stereocenter at the 2-position, the 2-methylcyclohexyl group is a candidate for use as a chiral auxiliary. By attaching this compound to a substrate, its inherent chirality could direct subsequent synthetic transformations, such as alkylation or aldol reactions, with high diastereoselectivity. wikipedia.org The development of such auxiliaries is a key strategy in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is critical in the pharmaceutical industry. sigmaaldrich.com

Polymerization Studies Involving this compound as a Monomer

Isocyanides can be polymerized to form polyisocyanides, a class of polymers known for their rigid, helical structures. ru.nl The steric hindrance caused by the side chains attached to each main-chain carbon atom forces the polymer backbone to adopt a helical conformation. ru.nl This structural feature makes polyisocyanides interesting for applications in chiral separations, asymmetric catalysis, and as advanced materials. nih.gov

The polymerization of isocyanide monomers like this compound can be initiated by various catalysts, including nickel(II) complexes. ru.nl The chirality of the monomer's side chain can influence the helical sense of the resulting polymer. When a chiral isocyanide is polymerized, it can lead to a polymer with a preference for either a right-handed (P) or left-handed (M) helix. nih.gov This process, known as helix-sense-selective polymerization, is a powerful method for creating optically active polymers from chiral monomers. ru.nlnih.gov

The resulting helical polymers often exhibit unique properties, such as high optical activity, and their rigid structures can be harnessed for molecular recognition applications. researchgate.netresearchgate.net The stability of the helical conformation depends on factors like the bulkiness of the side chain and the polymer's molecular weight. nih.gov Research into helical polymers has shown that their rigidity can also influence their mechanochemical properties, with more helical chains undergoing faster bond scission when mechanically stressed. nih.gov

Table 2: Characteristics of Polyisocyanide Helices

PropertyDescription
Structure Rigid, helical backbone resulting from restricted rotation around single bonds (atropisomerism). ru.nl
Chirality The helix can be right-handed (P) or left-handed (M). The presence of a chiral side chain can induce a preferred helical sense. ru.nlnih.gov
Synthesis Typically synthesized via polymerization catalyzed by transition metal complexes, such as those of Nickel(II). ru.nl
Potential Applications Chiral stationary phases for chromatography, asymmetric catalysis, and stimuli-responsive materials. nih.gov

Functional polymers are macromolecules designed with specific chemical groups to impart desired properties and applications. nih.govbenasque.org The polymerization of functional isocyanide monomers is a direct route to creating functional polymers. nih.gov By using this compound as a monomer, the resulting polyisocyanide would inherently possess the chiral 2-methylcyclohexyl side chains, making it a functional polymer with potential applications in chiral recognition.

Modern polymerization techniques allow for the introduction of a wide array of functional pendants into the polymer side chains, leading to materials with novel optical, electronic, or biological properties. nih.gov For example, incorporating chromophores can lead to polymers with aggregation-induced emission or specific optical activity. nih.gov While research has explored various isocyanide-based polymers, the specific use of this compound would be aimed at leveraging its chirality to create polymers with stereochemically-defined functionalities.

Integration of this compound into Functional Materials: A Review of Current Research

Despite a thorough review of scientific literature, no specific research has been identified detailing the integration of this compound into functional materials such as supramolecular assemblies or responsive materials.

The isocyanide functional group, in a general sense, is a versatile component in the design of advanced materials. The unique electronic and coordination properties of isocyanides allow them to act as ligands for metal centers, participate in multicomponent reactions to form complex molecules, and be incorporated into polymeric structures. These characteristics are foundational to the development of functional materials.

Supramolecular Assemblies:

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to create larger, organized structures. Isocyanides can play a role in such assemblies, primarily through their ability to coordinate with metal ions. These metal-ligand interactions can direct the self-assembly of complex architectures, including cages, grids, and polymers. While the potential for isocyanide-containing molecules to form these structures is well-established, specific studies employing this compound in this context are not present in the current body of scientific literature.

Responsive Materials:

Responsive, or "smart," materials are designed to change their properties in response to external stimuli such as light, heat, pH, or the presence of a specific chemical. Isocyanide-containing compounds have been explored for their potential in creating such materials. For instance, the incorporation of isocyanide ligands into metal complexes can lead to materials that exhibit changes in their optical or electronic properties in response to stimuli. However, research to date has not specifically investigated this compound for these applications.

Future Outlook:

The lack of specific research on this compound in functional materials does not preclude its potential in this field. The steric bulk and chirality of the 2-methylcyclohexyl group could introduce interesting properties into materials, such as influencing the stereochemistry of metal complexes or affecting the packing of molecules in a solid-state material. Future research could explore the synthesis of metal complexes with this ligand to investigate their self-assembly behavior and responsive properties. Additionally, its use in polymerization or multicomponent reactions could lead to novel polymers and functional small molecules with unique characteristics.

Data on the Integration of this compound into Functional Materials:

Research AreaSpecific Application of this compoundResearch Findings
Supramolecular Assemblies Formation of metal-organic frameworks (MOFs), coordination polymers, or discrete supramolecular cages.No published research found.
Responsive Materials Development of chemo- or photo-responsive materials, sensors, or smart gels.No published research found.

Future Directions and Perspectives in 1 Isocyano 2 Methylcyclohexane Research

Emerging Synthetic Methodologies and Reagent Development

The synthesis of isocyanides has traditionally been dominated by the dehydration of N-formamides. wikipedia.org While effective, classic reagents such as phosphorus oxychloride (POCl₃) and phosgene (B1210022) derivatives raise environmental and safety concerns. rsc.orgresearchgate.net Future research into the synthesis of 1-Isocyano-2-methylcyclohexane is expected to focus on the adoption of greener, safer, and more efficient methodologies.

For the synthesis of this compound, these modern approaches could offer significant advantages over the classical two-step Ugi method, which involves formylation of the primary amine followed by dehydration. rsc.org The table below summarizes key dehydrating systems and their characteristics, which could be optimized for the synthesis of this target molecule.

Dehydration Reagent/SystemKey AdvantagesPotential Considerations for this compound
p-Toluenesulfonyl Chloride (p-TsCl)Less toxic and less exothermic than POCl₃, making it safer for larger-scale synthesis. rsc.orgOptimization of base and solvent would be required to maximize yield for the sterically hindered substrate.
Triphenylphosphine (PPh₃) / IodineProvides high yields, particularly for aromatic formamides, but is adaptable for aliphatic ones. nih.govStoichiometry and removal of phosphorus-based byproducts need careful management.
Burgess ReagentMild dehydration conditions. wikipedia.orgReagent cost and availability may be a factor for large-scale production.
Phosphorus Oxychloride (POCl₃) in Triethylamine (B128534) (Solvent)Reported as a highly efficient, rapid ( < 5 min), and green protocol that minimizes waste. nih.govThis method could provide a high-yield, scalable route to this compound. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Isocyanides exhibit a unique electronic structure, with resonance forms suggesting both nucleophilic and electrophilic character at the terminal carbon. rsc.orgresearchgate.net This duality drives their participation in a wide array of reactions, most notably multicomponent reactions (MCRs) like the Ugi and Passerini reactions. wikipedia.orgacs.org

Future research on this compound should venture beyond these classical transformations to explore unprecedented reactivity. The steric bulk and chirality of the 2-methylcyclohexyl group could induce novel stereochemical outcomes or enable transformations that are disfavored for smaller, achiral isocyanides.

Potential areas of exploration include:

Asymmetric Catalysis: Using the chiral backbone of this compound as a ligand to induce enantioselectivity in metal-catalyzed reactions.

[4+1] Cycloadditions: Reacting this compound with dienes like tetrazines to synthesize novel heterocyclic scaffolds. wikipedia.org

Metal-Catalyzed Insertions: Exploring the insertion of the isocyanide into C-H bonds, a process that has gained significant traction for creating molecular complexity efficiently. rsc.org The synergy of C-H activation and isocyanide insertion offers a powerful tool for constructing complex molecules. rsc.org

Polymerization: While some isocyanides are known to polymerize, the specific properties of a polymer derived from this compound could be unique due to its bulky, chiral monomer unit. wikipedia.org

Advanced Applications in Catalysis and Materials Chemistry

The ability of isocyanides to act as ligands for transition metals is well-established, likening them to carbon monoxide. nih.gov The specific steric and electronic properties of this compound could be harnessed to develop novel catalysts. Its bulky framework could create a specific coordination environment around a metal center, influencing the selectivity and activity of catalytic processes.

In materials science, isocyanides are valuable building blocks for functional materials and polymers. frontiersin.org The incorporation of the this compound moiety into polymer chains or metal-organic frameworks (MOFs) could impart specific properties such as chirality, thermal stability, or altered solubility. Isocyanide-based multicomponent reactions are increasingly being used in polymer science and engineering, opening a promising avenue for this compound. frontiersin.org

Interdisciplinary Research Opportunities for Isocyanides

The versatility of the isocyanide group provides a bridge to numerous other scientific fields. For this compound, significant opportunities lie at the intersection of chemistry, biology, and medicine.

Medicinal Chemistry: Many natural products containing the isocyanide functionality exhibit potent biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.netacs.org The lipophilic and chiral nature of the 2-methylcyclohexyl group could be exploited in the design of new therapeutic agents through its incorporation into larger molecules via MCRs. frontiersin.org

Bioorthogonal Chemistry: Isocyanides are finding use in bioorthogonal labeling—chemical reactions that can be performed in living systems without interfering with native biochemical processes. nih.gov The reaction of isocyanides with tetrazines is a key example. This compound could be developed as a new chemical reporter for tracking biomolecules in real-time. nih.gov

Peptidomimetics: The Ugi reaction, which utilizes an isocyanide, is a powerful tool for creating peptidomimetics—molecules that mimic the structure and function of peptides. nih.gov Using the chiral this compound in Ugi reactions could lead to the synthesis of novel, stereochemically defined peptide analogs with potential therapeutic applications.

Challenges and Opportunities in the Broader Field of Isocyanide Chemistry

While the future of isocyanide research is bright, the field faces several persistent challenges that also create opportunities for innovation.

ChallengeOpportunity
Odor and Toxicity Development of non-volatile or odorless isocyanide precursors and derivatives (e.g., tosylmethyl isocyanide) to improve handling and safety. wikipedia.org
Limited Commercial Availability Creation of robust, scalable, and green synthetic protocols to broaden the diversity of commercially available isocyanides. rsc.orgrsc.orgacs.org
Stability Issues Investigation into the structural features that confer stability or reactivity, leading to the design of isocyanides tailored for specific applications (e.g., acid-labile vs. stable). Some are sensitive to acid, while others can polymerize. wikipedia.orgresearchgate.net
Synthetic Reagent Toxicity Innovation in reagent design, focusing on sustainable and environmentally benign alternatives to hazardous chemicals like phosgene and POCl₃. rsc.orgresearchgate.net

The continued exploration of isocyanide chemistry, driven by the pursuit of novel reactivity and sustainable synthesis, promises to unlock the full potential of this remarkable functional group. frontiersin.org Compounds like this compound, while currently under the radar, are poised to contribute to these advancements, particularly in areas where chirality and steric properties can be leveraged to achieve unique chemical outcomes.

Q & A

Q. What are the recommended synthetic routes for 1-Isocyano-2-methylcyclohexane, and what key reaction parameters influence yield?

Methodological Answer: The synthesis of this compound can be derived from cyclohexane precursors via substitution or condensation reactions. A plausible route involves:

Starting Material : 2-Methylcyclohexylamine or a brominated derivative (e.g., 2-bromo-2-methylcyclohexane).

Isocyanide Formation : Use of dichlorocarbene intermediates or the Hofmann isocyanide synthesis, where primary amines react with chloroform under strongly basic conditions (e.g., KOH/EtOH).

Key Parameters :

  • Temperature control (0–5°C for carbene generation).
  • Solvent polarity (non-polar solvents for stability).
  • Purification via vacuum distillation to isolate the volatile isocyanide.

Q. Reference Data :

StepReagents/ConditionsPurpose
12-Methylcyclohexylamine, CHCl₃, KOH/EtOHGenerate isocyanide via Hofmann reaction
2Vacuum distillation (40–60°C, 0.1 mmHg)Purify product

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • IR Spectroscopy : Confirm the isocyanide group (-NC) via a sharp peak near 2120–2150 cm⁻¹.
  • ¹H/¹³C NMR :
    • ¹H NMR: Methyl group (δ 1.1–1.3 ppm) and cyclohexane ring protons (δ 1.4–2.2 ppm).
    • ¹³C NMR: Isocyanide carbon at δ 120–130 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 123 (C₈H₁₃N⁺) .

Q. What safety protocols are critical when handling isocyanides like this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile isocyanides.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with dilute hypochlorite solution (10% bleach).
  • First Aid : Immediate rinsing with water for skin/eye contact; artificial respiration if inhaled .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in multicomponent reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at B3LYP/6-31G** to assess steric/electronic effects.
  • Reaction Pathway Analysis : Study Ugi or Passerini reactions by modeling transition states and intermediates.
  • Software : Gaussian or ORCA for energy profiling; compare with experimental yields .

Q. What strategies resolve contradictions in spectroscopic data for isocyanide derivatives?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., cyclohexyl isocyanide, δ 2125 cm⁻¹ in IR ).
  • Dynamic Effects : Account for conformational flexibility (e.g., chair vs. boat cyclohexane) using variable-temperature NMR.
  • Crystallography : Resolve ambiguities via X-ray diffraction of single crystals .

Q. How does steric hindrance from the methyl group affect the compound’s reactivity?

Methodological Answer:

  • Steric Maps : Generate using molecular modeling tools (e.g., Avogadro) to visualize spatial hindrance.
  • Kinetic Studies : Compare reaction rates with unsubstituted isocyanides in nucleophilic additions.
  • Case Study : Methyl substitution reduces accessibility of the isocyanide carbon, lowering yields in sterically demanding reactions (e.g., Ugi reactions) .

Data Contradiction Analysis

Example : Discrepancies in reported reaction yields may arise from:

Purity of Starting Materials : Impurities in 2-methylcyclohexylamine reduce efficiency.

Solvent Effects : Polar solvents stabilize intermediates but may hydrolyze isocyanides.

Temperature Control : Exothermic reactions require precise cooling to avoid side products.

Resolution : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and validate with computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.